molecular formula C23H30ClN3O4S2 B2840365 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1215775-67-9

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2840365
CAS No.: 1215775-67-9
M. Wt: 512.08
InChI Key: DLRAFFZOWIEHPM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride is a complex small-molecule compound featuring a benzothiazole core substituted with a methoxy group at the 4-position and a propanamide linker. The molecule incorporates a benzenesulfonyl group and a diethylaminoethyl side chain, which are critical for its physicochemical and pharmacological properties. The hydrochloride salt enhances solubility, making it suitable for formulation in aqueous media.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)15-16-26(23-24-22-19(30-3)12-9-13-20(22)31-23)21(27)14-17-32(28,29)18-10-7-6-8-11-18;/h6-13H,4-5,14-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRAFFZOWIEHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.

    Introduction of the Diethylaminoethyl Group: This step involves the reaction of an appropriate intermediate with diethylamine under controlled conditions.

    Formation of the Methoxybenzothiazolyl Group: This step typically involves the reaction of a benzothiazole derivative with methoxy groups under specific conditions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.

Chemical Reactions Analysis

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxybenzothiazolyl group can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison requires analysis of structural analogs, pharmacological profiles, and synthetic pathways. Below is an extrapolation based on structurally related compounds from the evidence and general pharmacological principles:

Structural Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

  • Key Differences : Lacks the benzothiazole and sulfonyl moieties but includes a methylbenzamide group and a hydroxyl-tert-butyl chain.
  • Functional Relevance : The N,O-bidentate directing group in this compound supports metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8) share hydroxamic acid groups, which are known for metal chelation and antioxidant activity. Contrast: The target compound’s benzenesulfonyl and diethylaminoethyl groups suggest divergent reactivity (e.g., sulfonamide-based enzyme inhibition vs. hydroxamate-mediated radical scavenging) .

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide (): Shared Features: Contains a tertiary amine (dimethylamino) and aromatic heterocycles (isoxazole vs. benzothiazole).

Pharmacological and Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxamic Acids (e.g., compound 8)
Solubility High (due to HCl salt) Moderate (hydroxyl group enhances polarity) Low (lipophilic cyclohexane group)
Reactivity Sulfonamide-mediated interactions Metal-catalyzed C–H functionalization Hydroxamate-mediated chelation
Therapeutic Potential Enzyme inhibition (speculative) Synthetic intermediate Antioxidant/antimicrobial activity

Limitations and Recommendations

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and confirms diethylaminoethyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₃₀H₃₅ClN₄O₄S₂: 647.18 g/mol).
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water (0.1% TFA) gradient elution .

Advanced Question: How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer :
Contradictions may arise due to:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, pH buffers) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Compound Stability : Pre-test compound stability in assay buffers via LC-MS to rule out degradation.
  • Orthogonal Assays : Validate findings using fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Report IC₅₀ values with 95% confidence intervals .

Basic Question: What methodologies are recommended for studying the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, analyzing degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Expose solid and solution forms to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy.
  • Oxidative Stress Tests : Treat with hydrogen peroxide (3% v/v) and assess sulfonyl group integrity via IR .

Advanced Question: How can computational methods aid in designing derivatives with enhanced target selectivity?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s sulfonamide group and target enzymes (e.g., carbonic anhydrase IX). Prioritize derivatives with stronger hydrogen bonds to catalytic zinc ions.
  • QSAR Modeling : Train machine learning models on datasets of benzothiazole sulfonamides to predict IC₅₀ values based on substituent electronic parameters (e.g., Hammett σ values).
  • ADMET Prediction : Apply SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks. Validate top candidates via molecular dynamics simulations (100 ns trajectories) .

Basic Question: What experimental design principles apply to in vitro vs. in vivo pharmacological studies?

Q. Methodological Answer :

  • In Vitro : Use dose-response curves (1 nM–100 µM) in triplicate, with cell lines expressing the target enzyme (e.g., HEK293T transfected with CA IX). Include vehicle controls and Z’-factor validation for assay robustness.
  • In Vivo : Employ a randomized block design (n ≥ 6/group) in rodent models, administering the compound intravenously (1–10 mg/kg). Monitor pharmacokinetics via LC-MS/MS plasma analysis (Tmax, Cmax, AUC).
  • Data Normalization : Express enzyme inhibition as % activity relative to baseline, using non-linear regression for curve fitting .

Advanced Question: How can researchers resolve discrepancies in environmental fate data during ecotoxicological studies?

Q. Methodological Answer :

  • Source Analysis : Trace contamination using isotope ratio mass spectrometry (IRMS) to distinguish lab-synthesized compound from environmental analogs.
  • Biotic/Abiotic Studies : Conduct parallel experiments under UV light (abiotic degradation) and with microbial consortia (biotic degradation) to identify primary degradation pathways.
  • Sorption Modeling : Apply Freundlich isotherms to quantify soil adsorption coefficients (Kd), correcting for organic carbon content. Validate with HPLC-MS/MS quantification in leachates .

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